(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Overview
Description
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is a chiral organic compound with multiple hydroxyl groups and a keto group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring four hydroxyl groups and one keto group, makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
D-(+)Glucuronic acid, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, primarily targets enzymes such as Hyaluronate lyase and Chondroitinase-AC . These enzymes play a crucial role in the breakdown of complex carbohydrates in the body.
Mode of Action
D-(+)Glucuronic acid interacts with its targets by binding to them and facilitating their action. For instance, it can activate Peroxisome proliferator-activated receptor α (PPARα) and Peroxisome proliferator-activated receptor γ (PPARγ) , which in turn reduce the synthesis of Low-density lipoprotein cholesterol (VLDL-C), increase the activity of lipoprotein esterase, promote the decomposition of VLDL-C, inhibit the decomposition of high-density lipoprotein cholesterol (HDL-C), and increase the synthesis of apolipoprotein Al and apolipoprotein A2 . This results in an increase in HDL-C and a decrease in TG (High triglycerides) and LDL-C .
Biochemical Pathways
D-(+)Glucuronic acid is involved in the glucuronic acid pathway , which converts UDP-glucuronates to glucuronates via UDP-glucuronidase in the liver . Glucuronates are further converted to vitamin C . In addition, glucuronidation in phase II biotransformation reactions aids in detoxification by making compounds more water soluble and easier to excrete through conjugation with glucuronic acid .
Pharmacokinetics
It is known that glucuronidation, a major metabolic pathway, can affect the plasma concentrations of certain drugs . This process can lead to a decrease in the plasma concentrations of certain drugs, potentially leading to a sudden and intense relapse of symptoms instead of a gradual regression to the behaviors and thought patterns exhibited by the patient prior to the initiation of their pharmacological treatment .
Result of Action
D-(+)Glucuronic acid has anti-inflammatory and antibacterial effects . It has important applications in the medical treatment of liver diseases . D-glucuronic acid and its derivatives can combine with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances , thus increasing the water solubility and promoting their excretion through renal urine or sweat .
Action Environment
The action of D-(+)Glucuronic acid can be influenced by various environmental factors. For instance, the formation of complex intermediate metabolites during the production of D-glucuronic acid by biocatalysis can affect the flow direction of the reaction flux . This can potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of a suitable precursor, such as a hexose derivative, using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst to ensure the selective oxidation of the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms capable of producing the compound through fermentation processes. These methods are advantageous due to their scalability and potential for cost-effective production.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in polyhydroxy compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Polyhydroxy compounds.
Substitution Products: Halogenated derivatives, esters.
Scientific Research Applications
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
- (2S,3S,4S,5R)-3,4,5-trihydroxy-6-sulfooxyoxane-2-carboxylic acid
- (2S,3S,4S,5R)-6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Comparison: Compared to similar compounds, (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is unique due to its specific arrangement of hydroxyl and keto groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894097 | |
Record name | D-Glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-16-5 | |
Record name | D-Glucopyranuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucopyranuronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.